Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)-

Description

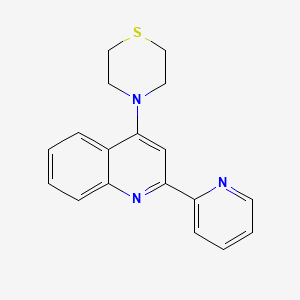

Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)-, is a heterocyclic compound featuring a quinoline backbone substituted with a 2-pyridinyl group at position 2 and a 4-thiomorpholinyl group at position 3. Quinoline derivatives are renowned for their structural diversity and broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No. |

133671-54-2 |

|---|---|

Molecular Formula |

C18H17N3S |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

4-(2-pyridin-2-ylquinolin-4-yl)thiomorpholine |

InChI |

InChI=1S/C18H17N3S/c1-2-6-15-14(5-1)18(21-9-11-22-12-10-21)13-17(20-15)16-7-3-4-8-19-16/h1-8,13H,9-12H2 |

InChI Key |

WHCXDFIKXHNYOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- typically involves multi-step organic reactions. The starting materials often include quinoline and pyridine derivatives, which undergo a series of reactions such as nucleophilic substitution, cyclization, and thiomorpholine ring formation. Common reagents used in these reactions include strong bases, acids, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complexation

The pyridinyl and quinoline nitrogen atoms serve as Lewis bases, facilitating coordination with transition metals. For example:

Nucleophilic Substitution at Thiomorpholinyl Group

The sulfur atom in thiomorpholinyl can undergo oxidation or nucleophilic displacement:

Electrophilic Aromatic Substitution

The quinoline core undergoes substitution at positions activated by substituents:

Cyclization and Annulation Reactions

The thiomorpholinyl group participates in heterocycle formation:

Reductive Functionalization

The pyridinyl group can be reduced or functionalized:

Cross-Dehydrogenative Coupling (CDC)

Direct C–C bond formation via radical intermediates:

| Reaction Type | Conditions/Reagents | Product | Key Findings |

|---|---|---|---|

| C–H Activation | DTBP, CuBr | 3-Arylquinolines | Thiomorpholinyl stabilizes radical intermediates, enhancing regioselectivity . |

Key Mechanistic Insights:

-

Electronic Effects : The 2-pyridinyl group withdraws electron density, activating the 3-position for electrophilic attack, while the 4-thiomorpholinyl donates electrons via resonance, stabilizing intermediates .

-

Steric Influence : Thiomorpholinyl’s bulkiness hinders substitution at the 5- and 8-positions, favoring 3- and 6-modifications .

Scientific Research Applications

Pharmacological Applications

Quinoline derivatives are well-known for their broad spectrum of pharmacological activities. The specific compound under discussion has been investigated for several therapeutic applications:

- Anti-inflammatory Activity : Quinoline derivatives have shown promise as anti-inflammatory agents. Research indicates that compounds with similar structures can inhibit arthralgia and other inflammatory conditions, making them candidates for developing new anti-inflammatory medications .

- Antimicrobial Properties : The incorporation of the thiomorpholine group enhances the compound's potential as an antimicrobial agent. Quinoline derivatives are recognized for their effectiveness against various bacterial and fungal infections, which is crucial in addressing antibiotic resistance .

- Anticancer Activity : Quinoline compounds have demonstrated anticancer properties through mechanisms that may involve the inhibition of tumor growth and proliferation. Studies have reported that related quinoline derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells .

- Antimalarial Activity : The quinoline scaffold is historically significant in antimalarial drug development. Compounds derived from quinoline have been effective against Plasmodium falciparum, the parasite responsible for malaria. Novel derivatives are continuously being designed to improve efficacy and reduce resistance .

Synthesis Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Condensation | Quinoline derivative + Pyridine derivative | Formation of quinoline backbone |

| 2 | Nucleophilic Substitution | Thiomorpholine + Intermediate compound | Introduction of thiomorpholine group |

| 3 | Purification | Crystallization or chromatography | Isolation of the final product |

Case Studies and Research Findings

Several studies highlight the biological relevance of Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)-:

- Antitubercular Agents : Recent research has focused on synthesizing quinoline derivatives as potential antitubercular agents. These studies explore their inhibitory effects on the InhA enzyme, critical for Mycobacterium tuberculosis survival .

- Neuroprotective Effects : Some quinoline derivatives have been investigated for their neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's. The hybridization with other pharmacophores has shown promise in enhancing cognitive function by inhibiting acetylcholinesterase .

Mechanism of Action

The mechanism of action of Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, inhibiting or activating specific biochemical pathways, and inducing cellular responses. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s unique substitution pattern confers distinct physicochemical and pharmacological characteristics. Key comparisons with analogous derivatives are summarized below:

Key Observations :

- The thiomorpholinyl group’s sulfur atom may improve binding to enzymes with cysteine-rich active sites compared to morpholine (oxygen) or piperidine (nitrogen) analogs .

- Bulky substituents (e.g., adamantyl) enhance metabolic stability but may reduce solubility, whereas smaller groups like pyridinyl balance solubility and reactivity .

Physicochemical Properties

- Melting Points : Derivatives with halogen substituents (e.g., bromo, chloro) exhibit higher melting points (268–287°C) due to increased intermolecular forces . The target compound’s melting point is likely lower (~200–250°C) due to the flexible thiomorpholinyl group.

- Solubility : Thiomorpholinyl’s sulfur may improve aqueous solubility compared to morpholine analogs, facilitating drug delivery .

Biological Activity

Quinoline derivatives are a significant class of heterocyclic compounds known for their diverse biological activities. The compound Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- exhibits unique properties due to its specific structural features, which include a quinoline backbone, a pyridine substituent, and a thiomorpholine moiety. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

Quinoline itself is a bicyclic compound formed by the fusion of a benzene ring with a pyridine ring. The addition of the thiomorpholine group enhances its potential biological activity due to the presence of sulfur and nitrogen atoms, which can participate in various chemical interactions. The following table summarizes some structural features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-morpholinyl)-2-(2-pyridinyl)quinoline | Morpholinyl instead of thiomorpholinyl | Anticancer activity reported |

| 4-(3-piperidinyl)-2-(2-pyridinyl)quinoline | Piperidinyl group | Antimicrobial properties |

| 4-(4-thiazolidinyl)-2-(2-pyridinyl)quinoline | Thiazolidinyl instead of thiomorpholinyl | Potential anti-inflammatory effects |

The unique combination of functional groups in Quinoline, 2-(2-pyridinyl)-4-(4-thiomorpholinyl)- may impart distinct chemical reactivity and biological activity compared to its analogs.

Pharmacological Activities

Research indicates that quinoline derivatives exhibit a wide range of pharmacological activities, including:

- Anticancer Activity : Quinoline derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain quinolines can inhibit protein kinases or interact with DNA, leading to antitumor effects .

- Antimicrobial Properties : Quinoline compounds have exhibited significant antimicrobial activity against various pathogens. A recent study highlighted the antimicrobial potential of quinoline derivatives against bacteria like Staphylococcus epidermidis .

- Anti-inflammatory Effects : Some quinolines have been noted for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Cholinesterase Inhibition : The compound has also been investigated for its ability to inhibit cholinesterases, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease. Hybrid quinoline-thiosemicarbazone therapeutics have shown promising results in this area .

Case Studies and Research Findings

- Anticancer Mechanisms : A study investigated the anticancer properties of quinoline derivatives, revealing that modifications at specific positions on the quinoline ring significantly enhance their efficacy against cancer cells. The lead compound from this study demonstrated an IC50 value indicating potent activity against tested cancer cell lines .

- Inhibition of Cholinesterases : In vitro studies on quinoline-thiosemicarbazone hybrids showed significant inhibition of acetylcholinesterase with an IC50 value as low as 2.95 μM. This suggests that structural modifications can lead to enhanced therapeutic effects against neurodegenerative disorders .

- Antimicrobial Testing : Research on various substituted quinolines revealed that certain derivatives possess superior antimicrobial activity compared to traditional antibiotics, highlighting their potential as new therapeutic agents .

Q & A

Q. What structural features of quinoline derivatives make them valuable scaffolds in medicinal chemistry?

The quinoline core is a fused benzene-pyridine system that enables diverse interactions with biological targets, such as hydrogen bonding, π-π stacking, and hydrophobic effects. Modifications at the 2- and 4-positions (e.g., pyridinyl and thiomorpholinyl groups) enhance binding affinity and selectivity. For example, thiomorpholine introduces sulfur-based interactions, potentially improving pharmacokinetic properties like metabolic stability .

Q. What synthetic strategies are commonly employed to functionalize quinoline at the 4-position with thiomorpholine?

Multi-step synthesis typically involves:

- Step 1 : Coupling a pre-functionalized quinoline precursor (e.g., 4-chloroquinoline) with thiomorpholine via nucleophilic aromatic substitution.

- Step 2 : Introducing the 2-pyridinyl group through Suzuki-Miyaura cross-coupling or direct cyclization. Reaction optimization (e.g., solvent choice, catalyst loading) is critical for yield improvement .

Q. How do researchers validate the purity and identity of synthesized quinoline derivatives?

Standard methods include:

- Chromatography : HPLC or UPLC with C18 columns for purity assessment.

- Spectroscopy : -NMR and -NMR for structural confirmation; HRMS for molecular weight verification.

- Crystallography : Single-crystal X-ray diffraction for unambiguous conformation (e.g., as in 2-(4-methylphenyl)quinoline-4-carboxylic acid) .

Q. What biological assays are used to evaluate the therapeutic potential of quinoline-thiomorpholine hybrids?

Common assays include:

- Anticancer : MTT or CellTiter-Glo® for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial : Broth microdilution for MIC determination.

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can computational methods guide the design of 2-(2-pyridinyl)-4-(4-thiomorpholinyl)quinoline derivatives with improved pharmacokinetics?

- In silico tools : Molecular docking (AutoDock, Glide) to predict target binding.

- ADMET prediction : Software like SwissADME or ADMETlab to optimize solubility, permeability, and metabolic stability.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at the 6-position) with bioactivity .

Q. What strategies address low yields in the final coupling step of thiomorpholine to quinoline?

Q. How do conflicting bioactivity results arise in quinoline derivative studies, and how can they be resolved?

Discrepancies may stem from:

Q. What role do methoxy and thiomorpholinyl substituents play in modulating solubility and bioavailability?

- Methoxy groups : Increase hydrophilicity via hydrogen bonding but may reduce membrane permeability.

- Thiomorpholine : Enhances solubility through sulfur-oxygen interactions and improves metabolic resistance compared to morpholine. Balance these effects using logP calculations and experimental solubility assays .

Q. How can stability issues during storage of quinoline-thiomorpholine derivatives be mitigated?

- Lyophilization : Store as lyophilized powders under inert gas (N or Ar).

- Additives : Use antioxidants (e.g., BHT) or stabilizers in solution formulations.

- Low-temperature storage : -80°C for long-term stability, validated via accelerated degradation studies .

Q. What advanced techniques characterize the interaction of quinoline derivatives with DNA or proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.